molecular formula C20H28N4O4 B11381727 1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea

1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea

Cat. No.: B11381727
M. Wt: 388.5 g/mol
InChI Key: BGQZWBNCNDYMGH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea is a complex organic compound that features a cyclohexyl group, a dimethoxyphenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a dimethoxyphenyl derivative.

    Cyclohexyl and ethylurea incorporation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea involves its interaction with specific molecular targets. The oxadiazole ring and dimethoxyphenyl group are key functional groups that enable binding to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H28N4O4

Molecular Weight

388.5 g/mol

IUPAC Name

1-cyclohexyl-1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylurea

InChI

InChI=1S/C20H28N4O4/c1-4-21-20(25)24(15-8-6-5-7-9-15)13-18-22-19(23-28-18)14-10-11-16(26-2)17(12-14)27-3/h10-12,15H,4-9,13H2,1-3H3,(H,21,25)

InChI Key

BGQZWBNCNDYMGH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C3CCCCC3

Origin of Product

United States

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